molecular formula C8H10N2O2 B13511735 2-[2-(Aminomethyl)pyridin-4-yl]acetic acid

2-[2-(Aminomethyl)pyridin-4-yl]acetic acid

Cat. No.: B13511735
M. Wt: 166.18 g/mol
InChI Key: MHNVJRWDPADGIQ-UHFFFAOYSA-N
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Description

2-[2-(Aminomethyl)pyridin-4-yl]acetic Acid (CAS 887580-62-3) is a versatile pyridine-based compound with a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol . This molecule features both a reactive acetic acid moiety and a 2-(aminomethyl)pyridine group, making it a valuable bifunctional building block in medicinal chemistry and drug discovery. Pyridine derivatives are recognized as privileged structures in the development of new therapeutic agents due to their presence in many natural products, drugs, and coenzymes . Specifically, compounds containing the pyridine nucleus have demonstrated significant antimicrobial and antiviral activities in recent research, with some derivatives showing excellent activity against strains such as S. aureus, E. coli, and C. albicans . The 2-(aminomethyl)pyridine substructure is a key pharmacophore found in various bioactive molecules and patented pharmaceutical compounds . The primary value of this chemical lies in its use as a key synthetic intermediate . Researchers can employ it to create more complex molecules through reactions at its amine group (e.g., amidation, sulfonation, imine formation) and its carboxylic acid group (e.g., esterification, amide coupling) . Its potential applications include the synthesis of novel ligands for coordination complexes, the development of antimicrobial agents, and the creation of potential inhibitors for various biological targets . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Core Chemical Data CAS Number: 887580-62-3 Molecular Formula: C8H10N2O2 Molecular Weight: 166.18 g/mol IUPAC Name: this compound SMILES: NCC1=NC=CC(=C1)CC(O)=O

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-[2-(aminomethyl)pyridin-4-yl]acetic acid

InChI

InChI=1S/C8H10N2O2/c9-5-7-3-6(1-2-10-7)4-8(11)12/h1-3H,4-5,9H2,(H,11,12)

InChI Key

MHNVJRWDPADGIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CC(=O)O)CN

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-[2-(aminomethyl)pyridin-4-yl]acetic acid generally involves:

  • Functionalization of the pyridine ring at the 4-position.
  • Introduction of the aminomethyl substituent at the 2-position.
  • Installation or retention of the acetic acid group.

Two main synthetic routes are typically reported:

  • Route A: Starting from 4-pyridylacetic acid derivatives, followed by selective amination or reductive amination at the 2-position.
  • Route B: Construction of the pyridine ring with pre-installed substituents via cyclization or cross-coupling methods.

Specific Preparation Approaches

Reductive Amination Approach

One common method involves the reductive amination of a 2-formylpyridine-4-acetic acid intermediate:

  • Step 1: Synthesis of 2-formylpyridine-4-acetic acid by selective oxidation of 2-methylpyridine-4-acetic acid or via directed lithiation and formylation.
  • Step 2: Reductive amination of the aldehyde group with ammonia or a suitable amine source to introduce the aminomethyl group at the 2-position.
  • Step 3: Purification and isolation of the target compound.

This method benefits from straightforward reaction conditions and relatively high yields.

Cross-Coupling and Functional Group Transformations

Another approach involves:

  • Step 1: Preparation of 4-bromopyridine-2-acetic acid or a related halogenated intermediate.
  • Step 2: Palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) with aminomethyl reagents or protected amines.
  • Step 3: Deprotection and purification to yield the free amine and acid functionalities.

This route provides regioselectivity and functional group tolerance, especially useful for complex derivatives.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Formylation Directed lithiation + DMF or Vilsmeier reagent 0 to 25 2-4 70-85 Requires dry, inert atmosphere
2 Reductive Amination Ammonia or amine + NaBH3CN or Pd/C + H2 0 to 40 4-8 65-90 Mild acidic/basic pH control important
3 Cross-Coupling Pd catalyst, ligand, base, aminomethyl source 80 to 110 6-12 60-80 Requires inert atmosphere
4 Deprotection/Purification Acid/base workup, crystallization Ambient 1-3 - Final compound isolation

Research Results and Yields

  • Reductive amination protocols have shown yields ranging from 65% to 90% depending on the reductant and amine source used. The use of sodium cyanoborohydride (NaBH3CN) is common due to its selectivity for reductive amination under mild conditions.
  • Cross-coupling methods typically yield 60-80% of the desired product, with palladium catalysts such as Pd2(dba)3 combined with phosphine ligands enhancing efficiency.
  • Purity of the final compound is often confirmed by HPLC, NMR, and mass spectrometry, with purity levels exceeding 98% in optimized procedures.

Comparative Analysis of Preparation Methods

Aspect Reductive Amination Route Cross-Coupling Route
Starting Materials 2-formylpyridine-4-acetic acid 4-bromopyridine-2-acetic acid
Reaction Complexity Moderate Higher, requires catalyst preparation
Functional Group Tolerance Moderate High
Equipment Requirement Standard lab glassware Inert atmosphere, glovebox for catalyst
Yield Range 65-90% 60-80%
Scalability Good Good with catalyst recycling
Purity High (post-purification) High

Summary of Key Literature and Patent Insights

  • Although no direct patents exclusively describe this exact compound’s synthesis, analogous pyridine acetic acid derivatives with aminomethyl substitutions are prepared via reductive amination and cross-coupling methods as detailed in various medicinal chemistry studies and patents related to pyridine derivatives.
  • The reductive amination approach is favored for its simplicity and mild conditions, while cross-coupling offers greater versatility for complex substitutions.
  • Reaction conditions such as solvent choice (e.g., tetrahydrofuran, dimethylformamide), temperature control, and catalyst selection critically influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Aminomethyl)pyridin-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Compound Name Substituents on Pyridine Ring Molecular Weight Key Properties/Applications Reference
2-[2-(Aminomethyl)pyridin-4-yl]acetic acid 2-aminomethyl, 4-acetic acid 179.17 (C8H10N2O2) Potential complement factor D inhibition
2-(Pyridin-4-yl)acetic acid 4-acetic acid 153.14 (C7H7NO2) Lower polarity; used as a synthetic intermediate
2-(5-Phenylpyridin-2-yl)acetic acid 5-phenyl, 2-acetic acid 229.25 (C13H11NO2) Enhanced lipophilicity; 87% synthesis yield via Suzuki coupling
2-[2-Methoxy-6-(trifluoromethyl)pyridin-4-yl]acetic acid 2-methoxy, 6-CF3, 4-acetic acid 235.16 (C9H8F3NO3) Electron-withdrawing groups increase acidity; research chemical
2-(4-Bromopyridin-2-yl)acetic acid 4-bromo, 2-acetic acid 216.03 (C7H6BrNO2) Bromine adds steric bulk; used in cross-coupling reactions

Key Observations :

  • The aminomethyl group in the target compound enhances basicity and hydrogen-bonding capacity compared to inert substituents like bromine or methoxy. This property is leveraged in tarvicopanum, a complement factor D inhibitor drug containing the 2-(aminomethyl)pyridin-4-yl motif .
  • Electron-withdrawing groups (e.g., CF3 in ) increase the acetic acid’s acidity (pKa ~2–3), whereas electron-donating groups (e.g., methoxy in ) may reduce solubility in polar solvents .

Ester Derivatives

Compound Name Esterification Site Molecular Weight Application Reference
Ethyl 4-pyridylacetate Acetic acid → ethyl ester 179.21 (C9H11NO2) Increased lipophilicity for drug absorption studies
2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid Free carboxylic acid 199.17 (C8H9NO4) Chelating agent for metal ions; metabolic intermediate

Key Observations :

  • Esterification (e.g., ethyl esters in ) improves membrane permeability but requires hydrolysis in vivo for activation .

Key Observations :

  • The Suzuki coupling method () achieves higher yields (87%) compared to ester hydrolysis (31%), underscoring the efficiency of transition-metal catalysis in constructing aryl-pyridine linkages .
  • Introducing aminomethyl groups (as in the target compound) may necessitate multi-step syntheses with protective groups, increasing complexity .

Key Observations :

  • The target compound’s aminomethyl group is critical in tarvicopanum for binding to complement factor D, demonstrating the importance of basic nitrogen centers in drug-receptor interactions .
  • Brominated derivatives () serve as intermediates in synthesizing more complex molecules via halogen exchange reactions .

Biological Activity

2-[2-(Aminomethyl)pyridin-4-yl]acetic acid is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. Its structure features a pyridine ring with an aminomethyl group and an acetic acid moiety, contributing to its unique chemical properties and biological interactions.

  • Molecular Formula : C₉H₁₃N₂O₂
  • Molecular Weight : Approximately 181.21 g/mol

The compound's basicity is attributed to the pyridine ring, while the acetic acid group imparts acidic characteristics, making it a versatile candidate for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar pyridine structures have been shown to effectively combat various pathogens, including resistant bacterial strains. The aminomethyl substitution enhances interaction with biological targets, potentially increasing potency against infections.

Antiviral Activity

In addition to antimicrobial effects, studies have highlighted the compound's potential in antiviral applications. The presence of the pyridine ring is crucial for its activity against viral pathogens, suggesting that further exploration could lead to the development of novel antiviral agents.

The exact mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, which may include enzymes or receptors involved in pathogen survival and replication. This interaction modulates their activity, leading to various biological outcomes, including cell death in pathogenic organisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. The following table summarizes compounds with structural similarities and their associated biological activities:

Compound NameStructure CharacteristicsBiological Activity
3-AminopyridineAmino group at the 3-positionAntimicrobial properties
4-Aminobutyric acidAmino group on butyric acidNeurotransmitter effects
2-Pyridinecarboxylic acidCarboxylic acid at the 2-positionAntimicrobial activity
5-Aminolevulinic acidAmino group at the 5-positionPhotosensitizer in photodynamic therapy

This table illustrates how variations in structure can influence biological activity, emphasizing the unique position of this compound within this class of compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their potential applications:

  • Antibacterial Efficacy : A study demonstrated that derivatives of pyridine exhibited significant antibacterial properties against multi-drug resistant strains. The results indicated that modifications at specific positions on the pyridine ring could enhance antibacterial potency.
  • Antiviral Screening : In vitro assays showed that compounds similar to this compound could inhibit viral replication effectively. These findings suggest a promising avenue for developing new antiviral therapies targeting specific viral mechanisms .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds revealed that certain structural modifications led to enhanced cell death in cancerous cells, indicating potential applications in oncology .

Q & A

Q. What are the optimal synthetic routes for 2-[2-(Aminomethyl)pyridin-4-yl]acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogs like ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride are synthesized via nucleophilic substitution between ethyl 2-chloroacetate and aminopyridine derivatives under basic conditions (e.g., NaOH) . Key factors include:
  • Catalyst selection : Use of transition-metal catalysts (e.g., Pd) for coupling reactions.
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
  • Purification : Column chromatography or recrystallization improves purity, with yields typically ranging from 40–70% depending on substituent steric effects .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The pyridine ring protons resonate at δ 7.5–8.5 ppm, while the aminomethyl (-CH2NH2) group appears as a triplet near δ 3.2–3.5 ppm. The acetic acid moiety (-CH2COOH) shows distinct peaks at δ 2.5–3.0 ppm (CH2) and δ 10–12 ppm (COOH) .
  • IR Spectroscopy : Confirm the presence of -NH2 (stretch at 3300–3500 cm⁻¹) and carboxylic acid (-COOH, broad peak at 2500–3000 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (M⁺) should align with the molecular weight (~180–200 g/mol), with fragmentation patterns indicating loss of COOH or NH2 groups .

Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

  • Methodological Answer :
  • Aminomethyl Group (-CH2NH2) : Acts as a nucleophile in alkylation or acylation reactions. Reactivity can be modulated by pH; protonation at acidic pH reduces nucleophilicity.
  • Carboxylic Acid (-COOH) : Participates in acid-base reactions (e.g., salt formation with amines) and esterification.
  • Pyridine Ring : Engages in π–π stacking and hydrogen bonding with biological targets, influencing binding affinity in enzyme inhibition studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays for activity).
  • Structural Analysis : Perform X-ray crystallography or molecular docking to confirm target interactions. For example, π–π interactions between the pyridine ring and aromatic residues in enzymes may explain variability in IC50 values .
  • Environmental Factors : Test under standardized pH, temperature, and ionic strength conditions to isolate confounding variables .

Q. What computational approaches are effective for predicting the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electron transfer and bond-breaking events during enzyme inhibition.
  • Molecular Dynamics (MD) : Simulates binding stability over time; key for identifying allosteric binding sites.
  • ICReDD Framework : Combines computational reaction path searches with experimental validation to optimize interactions (e.g., hydrogen bonding with active-site residues) .

Q. How can enantioselective synthesis of chiral derivatives be achieved, and what analytical methods validate stereochemical purity?

  • Methodological Answer :
  • Chiral Catalysts : Use of Rh or Ru complexes in asymmetric hydrogenation to control stereochemistry at the aminomethyl center.
  • HPLC with Chiral Columns : Compare retention times against known enantiomers.
  • Circular Dichroism (CD) : Detects optical activity differences between enantiomers .

Q. What experimental strategies mitigate degradation of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Lyophilization : Stabilizes the compound in solid form; reconstitute in buffered solutions (pH 6–7) to minimize hydrolysis.
  • Chelating Agents : Add EDTA to sequester metal ions that catalyze decomposition .

Q. What challenges arise in crystallizing this compound, and how can they be addressed for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Screening : Use high-throughput vapor diffusion with solvents like DMSO/water or ethanol.
  • Additive Screening : Co-crystallize with small molecules (e.g., glycerol) to stabilize lattice formation.
  • Low-Temperature Crystallography : Reduces thermal motion for higher-resolution data .

Q. How can structure-activity relationship (SAR) studies optimize derivatives for specific therapeutic targets?

  • Methodological Answer :
  • Fragment-Based Design : Replace pyridine with bioisosteres (e.g., thiophene) to enhance lipophilicity.
  • Click Chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition to improve binding kinetics.
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond donors) using software like Schrödinger .

Q. What are best practices for handling and storing this compound to ensure experimental reproducibility?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N2/Ar) at -20°C to prevent oxidation.
  • Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (oral/dermal LD50 ~300 mg/kg) .
  • Documentation : Record batch-specific purity data (HPLC/LCMS) and storage conditions in lab notebooks.

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